Fmoc-N-amido-PEG36-acid, also known as Fmoc-NH-PEG36-COOH, is a polyethylene glycol derivative characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a terminal carboxylic acid group. It has a molecular formula of C90H161NO40 and a molecular weight of approximately 1897.22 g/mol. The compound is designed to enhance solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol spacer. The Fmoc group serves as a protective moiety that can be removed under basic conditions, allowing for further chemical modifications and conjugations .
Fmoc-N-amido-PEG36-acid exhibits significant biological activity, particularly in the development of drug delivery systems and therapeutic agents. Its ability to enhance solubility and stability makes it suitable for formulating peptide-based therapeutics and targeted drug delivery systems. The compound has been utilized in creating flexible antibody constructs and optimized liposomes that facilitate intracellular delivery of proteins .
The synthesis of Fmoc-N-amido-PEG36-acid generally involves the following steps:
Fmoc-N-amido-PEG36-acid has diverse applications across various fields:
Studies have demonstrated that Fmoc-N-amido-PEG36-acid enhances cellular uptake of peptide-targeted nanoparticles. Research indicates that increasing hydrophilicity through PEGylation improves interaction with cellular membranes, facilitating better internalization of therapeutic agents . Additionally, interaction studies involving this compound have shown its effectiveness in stabilizing proteins and peptides against enzymatic degradation.
Several compounds share structural similarities with Fmoc-N-amido-PEG36-acid, each offering unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Fmoc-NH-PEG20-acid | Shorter PEG chain (20 units) | Enhanced cellular uptake due to smaller size |
| Fmoc-NH-PEG40-acid | Longer PEG chain (40 units) | Increased solubility but may have slower kinetics |
| Fmoc-NH-dPEG36-acid | Dendritic structure with similar length | Improved stability and reduced immunogenicity |
| Fmoc-NH-PEG-SH | Contains thiol functional group | Useful for thiol-specific reactions |
| Fmoc-NH-PEG-Aldehyde | Contains aldehyde functional group | Suitable for forming hydrazone bonds |
Each of these compounds provides distinct advantages depending on their application, such as varying lengths of polyethylene glycol chains affecting solubility and cellular interaction dynamics .
Fmoc-N-amido-PEG36-acid is a bifunctional PEG derivative characterized by three structural domains:
Structural Analysis
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >100 |
| Water | 50–60 |
| Acetonitrile | 30–40 |
The discrepancy in CAS registry numbers likely stems from differences in synthetic pathways or supplier-specific nomenclature.
The Fmoc protecting group was pioneered by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to acid-sensitive tert-butoxycarbonyl (Boc) groups. Key milestones:
Polyethylene glycol conjugation technologies evolved in parallel:
The convergence of these technologies enabled compounds like Fmoc-N-amido-PEG36-acid, first reported in the early 2010s for constructing pH-sensitive antibody-drug conjugates.